molecular formula C13H13NO3S B14621220 Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60263-97-0

Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14621220
CAS No.: 60263-97-0
M. Wt: 263.31 g/mol
InChI Key: JQJMMGMAJJESQZ-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound with the molecular formula C12H11NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 2-[[(2-methylphenyl)methyl]sulfonyl]pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agent and solvent can vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of both a sulfonyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The sulfonyl group enhances its electrophilicity, while the pyridine ring provides aromatic stability and potential for π-π interactions .

Properties

CAS No.

60263-97-0

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H13NO3S/c1-11-6-2-3-7-12(11)10-18(16,17)13-8-4-5-9-14(13)15/h2-9H,10H2,1H3

InChI Key

JQJMMGMAJJESQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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